molecular formula C16H18BrNO B5302270 2-[benzyl(2-bromobenzyl)amino]ethanol

2-[benzyl(2-bromobenzyl)amino]ethanol

Cat. No. B5302270
M. Wt: 320.22 g/mol
InChI Key: GDNUXFJBQXTSIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[benzyl(2-bromobenzyl)amino]ethanol, also known as BBE, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a derivative of benzyl alcohol and has been studied extensively for its ability to modulate various biological processes.

Mechanism of Action

The mechanism of action of 2-[benzyl(2-bromobenzyl)amino]ethanol is not fully understood. However, it is believed to modulate the activity of enzymes and receptors involved in various biological processes. For example, it has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which leads to an increase in the levels of neurotransmitters such as acetylcholine in the brain. This, in turn, can improve cognitive function and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[benzyl(2-bromobenzyl)amino]ethanol have been studied in various biological systems. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. This compound has also been shown to have anti-inflammatory and anti-tumor properties in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[benzyl(2-bromobenzyl)amino]ethanol in lab experiments is its ability to modulate various biological processes. This compound has been shown to have potential therapeutic properties in various biological systems, which makes it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research on 2-[benzyl(2-bromobenzyl)amino]ethanol. One area of research is the development of novel drugs based on this compound for the treatment of Alzheimer's disease and other neurological disorders. Another area of research is the investigation of the anti-inflammatory and anti-tumor properties of this compound in vivo. Additionally, the mechanism of action of 2-[benzyl(2-bromobenzyl)amino]ethanol needs to be further elucidated to fully understand its potential therapeutic properties.

Synthesis Methods

The synthesis of 2-[benzyl(2-bromobenzyl)amino]ethanol involves the reaction of 2-bromobenzyl chloride with benzylamine in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is purified by column chromatography to obtain pure 2-[benzyl(2-bromobenzyl)amino]ethanol.

Scientific Research Applications

2-[benzyl(2-bromobenzyl)amino]ethanol has been studied for its potential therapeutic properties in various biological systems. It has been shown to modulate the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This compound has also been studied for its potential anti-inflammatory and anti-tumor properties.

properties

IUPAC Name

2-[benzyl-[(2-bromophenyl)methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO/c17-16-9-5-4-8-15(16)13-18(10-11-19)12-14-6-2-1-3-7-14/h1-9,19H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNUXFJBQXTSIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)CC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Benzyl-[(2-bromophenyl)methyl]amino]ethanol

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